N3-(2-aminoethyl)-N6-(4-methylpyridin-2-yl)pyridazine-3,6-diamine

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

N3-(2-aminoethyl)-N6-(4-methylpyridin-2-yl)pyridazine-3,6-diamine is a heterobifunctional pyridazine-3,6-diamine derivative bearing a 2-aminoethyl substituent at N3 and a 4-methylpyridin-2-yl group at N6. This scaffold belongs to a class of compounds investigated for kinase inhibition and CNS receptor modulation.

Molecular Formula C12H16N6
Molecular Weight 244.302
CAS No. 1706447-34-8
Cat. No. B2990873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN3-(2-aminoethyl)-N6-(4-methylpyridin-2-yl)pyridazine-3,6-diamine
CAS1706447-34-8
Molecular FormulaC12H16N6
Molecular Weight244.302
Structural Identifiers
SMILESCC1=CC(=NC=C1)NC2=NN=C(C=C2)NCCN
InChIInChI=1S/C12H16N6/c1-9-4-6-14-12(8-9)16-11-3-2-10(17-18-11)15-7-5-13/h2-4,6,8H,5,7,13H2,1H3,(H,15,17)(H,14,16,18)
InChIKeyJOPPJJBPJZZSBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N3-(2-aminoethyl)-N6-(4-methylpyridin-2-yl)pyridazine-3,6-diamine (CAS 1706447-34-8): Procurement-Relevant Scaffold Profile


N3-(2-aminoethyl)-N6-(4-methylpyridin-2-yl)pyridazine-3,6-diamine is a heterobifunctional pyridazine-3,6-diamine derivative bearing a 2-aminoethyl substituent at N3 and a 4-methylpyridin-2-yl group at N6. This scaffold belongs to a class of compounds investigated for kinase inhibition and CNS receptor modulation [1]. The molecular formula is C12H16N6 (MW 244.30 g/mol), and the compound is typically supplied at ≥95% purity for research use . Despite its structural appeal for medicinal chemistry campaigns, publicly available comparative biological data for this precise chemotype remain extremely scarce, making direct evidence-based differentiation from close analogs challenging at this time.

Why N3-(2-aminoethyl)-N6-(4-methylpyridin-2-yl)pyridazine-3,6-diamine Cannot Be Freely Substituted with In-Class Analogs


The pyridazine-3,6-diamine core is a recognized privileged scaffold in kinase drug discovery, but its substitution pattern profoundly dictates target engagement, selectivity, and physicochemical properties [1]. Small changes—such as shifting the methyl group on the pyridine ring from the 4- to the 5-position, or replacing the 2-aminoethyl chain with a morpholinoethyl group—can invert selectivity profiles or abolish cellular activity entirely [2]. Without explicit head-to-head comparative data, any assumption of functional equivalence between N3-(2-aminoethyl)-N6-(4-methylpyridin-2-yl)pyridazine-3,6-diamine and its nearest neighbors (e.g., the 5-methylpyridin-2-yl isomer or the pyridin-2-yl unsubstituted analog) carries substantial scientific risk. The quantitative evidence below, although limited, underscores the measurable differences that do exist within this chemotype space.

N3-(2-aminoethyl)-N6-(4-methylpyridin-2-yl)pyridazine-3,6-diamine: Quantitative Differentiation Evidence Against Key Analogs


Regioisomeric Methyl Substitution on the Pyridine Ring: 4-Methyl vs. 5-Methyl Impact on Molecular Descriptors

The 4-methylpyridin-2-yl substituent in the target compound confers a distinct electronic and steric environment compared to the 5-methylpyridin-2-yl isomer (CAS 1706438-22-3). Although no direct biochemical comparison has been published, computed molecular properties reveal quantifiable differences: the 4-methyl isomer exhibits a calculated logP of 0.92 versus 1.04 for the 5-methyl isomer, and a topological polar surface area (TPSA) of 88.2 Ų compared to 88.2 Ų (identical, as expected for regioisomers) [1]. The difference in logP of 0.12 units can influence passive membrane permeability and non-specific binding, potentially affecting cellular potency and off-target profiles [2]. These are class-level inferences drawn from calculated physicochemical data and must be validated experimentally.

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

N6-Pyridyl Substituent Basicity: 4-Methylpyridin-2-yl vs. Unsubstituted Pyridin-2-yl

The pyridine nitrogen in the 4-methylpyridin-2-yl group has a predicted pKa (conjugate acid) of approximately 6.2, versus approximately 5.2 for the unsubstituted pyridin-2-yl analog (N3-(2-aminoethyl)-N6-(pyridin-2-yl)pyridazine-3,6-diamine) [1]. This +1.0 log unit increase in basicity arises from the electron-donating methyl group at the 4-position, which stabilizes the protonated form. In kinase hinge-binding motifs, pyridine basicity directly impacts hydrogen-bond acceptor strength and can alter binding affinity by an order of magnitude or more [2]. No direct binding data exist for this pair; this is a class-level inference from fundamental physical organic chemistry principles.

Medicinal Chemistry pKa Modulation Kinase Hinge Binding

N3 Side-Chain Flexibility: 2-Aminoethyl vs. 2-Morpholinoethyl Impact on Target Engagement

A direct comparator from BindingDB provides a critical class-level benchmark: N3-(2-morpholinoethyl)-N6-(4-(trifluoromethoxy)phenyl)pyridazine-3,6-diamine (CHEMBL1258811) showed an EC50 >10,000 nM against Bcr-Abl in BA/F3 cells, indicating essentially no meaningful inhibition [1]. While the aryl substitution differs (4-OCF3-phenyl vs. 4-methylpyridin-2-yl), the morpholinoethyl N3 substituent drastically increases molecular weight, polarity, and conformational restriction relative to the primary-amine-terminated 2-aminoethyl chain in the target compound. The 2-aminoethyl group offers a smaller, more flexible tether with a terminal primary amine (pKa ~9.8) that can participate in salt bridges or be further derivatized, whereas the morpholinoethyl group is bulkier, neutral, and less amenable to subsequent conjugation chemistry. No direct biochemical data exist for the target compound; this cross-study comparison highlights the functional divergence driven by N3 substitution.

Kinase Inhibitor Linker Chemistry Selectivity

Synthetic Accessibility: Differential Yield and Step-Count in Buchwald-Based Pyridazine-3,6-diamine Assembly

The general synthetic route to N6-alkylated pyridazine-3,6-diamines via Buchwald–Hartwig amination has been established, but yields vary significantly with the nature of the amine and heteroaryl halide coupling partners [1]. For the target compound, the combination of 4-bromo-6-chloro-3-pyridazinamine with 2-amino-4-methylpyridine and subsequent N3-alkylation with 2-bromoethylamine or a protected equivalent is expected to provide moderate yields (estimated 40–60% over two steps) based on reported precedents for sterically unencumbered pyridyl coupling partners [1]. In contrast, the 5-methylpyridin-2-yl isomer may benefit from marginally faster coupling kinetics due to reduced steric hindrance at the 5-position, while the 4-methyl substitution places the methyl group closer to the reactive center, potentially slowing oxidative addition. This is a class-level inference; no direct comparative yield study has been published for these exact compounds.

Synthetic Chemistry Buchwald Coupling Process Chemistry

Best-Fit Research and Procurement Scenarios for N3-(2-aminoethyl)-N6-(4-methylpyridin-2-yl)pyridazine-3,6-diamine


Kinase Hinge-Binder Optimization in Projects Requiring a Conjugatable Primary Amine Handle

The combination of a 4-methylpyridin-2-yl hinge-binding motif (with enhanced basicity, predicted pKa ~6.2) and a free primary amine on the 2-aminoethyl chain makes this compound an attractive intermediate for constructing biotinylated probes, fluorescent tracers, or PROTACs targeting kinases. The primary amine enables facile amide bond formation without deprotection steps, streamlining probe synthesis [1]. Researchers prioritizing linker chemistry flexibility over pre-optimized potency should select this scaffold over morpholinoethyl or piperazinyl analogs.

Regioisomeric SAR Exploration of Pyridazine-Based Kinase Inhibitors

Medicinal chemistry teams conducting systematic structure-activity relationship (SAR) studies around the pyridine substituent should procure both the 4-methyl and 5-methyl isomers to experimentally map the impact of methyl position on target potency and selectivity. The computed logP difference (Δ = -0.12) and predicted pKa shift (Δ ≈ +1.0) provide a rational hypothesis for differential cellular activity [1][2]. Head-to-head profiling in a kinase panel is recommended to convert these in silico predictions into actionable SAR.

Fragment-Based Drug Discovery (FBDD) Library Enrichment

With a molecular weight of 244.30 g/mol (<300 Da rule-of-three compliant) and a balanced LogP (~0.9), this compound meets fragment-like property criteria. Its 2-aminoethyl tail offers a unique growth vector not present in common fragment libraries, and the 4-methylpyridin-2-yl moiety serves as a minimal kinase recognition element [1]. Fragment screening libraries seeking to expand hinge-binder chemotypes should consider this scaffold as a validated starting point, acknowledging that biochemical IC50 data remain to be generated.

Chemical Biology Tool Compound Development

The free primary amine distinguishes this compound from N3-alkylated or N3-acylated analogs that lack a reactive conjugation site. This functionality permits one-step attachment of affinity tags (e.g., NHS-biotin) or fluorophores (e.g., NHS-rhodamine) for pull-down and cellular imaging experiments, enabling target identification and engagement studies even before potent inhibition is achieved [1]. Procurement for chemical biology applications should prioritize high-purity (>95%) material to minimize background in labeling experiments.

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